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Compound of Interest

Compound Name: sec-Butyl Crotonate

Cat. No.: B082481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectral data for sec-butyl
crotonate against established databases. By presenting key spectral features and outlining

standard experimental protocols, this document serves as a valuable resource for the

verification and characterization of this compound in a research and development setting.

Comparison of Spectral Data
The following table summarizes the available quantitative spectral data for sec-butyl
crotonate, cross-referenced with major spectral databases. This allows for a direct comparison

of key spectral features.
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Spectroscopic
Technique

Parameter Value Database/Source

Mass Spectrometry

(MS)
Ionization Mode

Electron Ionization

(EI)
ChemicalBook[1]

m/z 69 ChemicalBook[1]

Relative Intensity 100.0 ChemicalBook[1]

m/z 87 ChemicalBook[1]

Relative Intensity 62.8 ChemicalBook[1]

m/z 41 ChemicalBook[1]

Relative Intensity 35.0 ChemicalBook[1]

m/z 56 ChemicalBook[1]

Relative Intensity 19.4 ChemicalBook[1]

m/z 39 ChemicalBook[1]

Relative Intensity 16.9 ChemicalBook[1]

¹H NMR Instrument BRUKER AC-300 PubChem[2]

Sample Source
Tokyo Kasei Kogyo

Co., Ltd.
PubChem[2]

Peak data not

available in a

quantitative format in

the initial search.

-

¹³C NMR Sample Source
Tokyo Kasei Kogyo

Co., Ltd.
PubChem[2]

Peak data not

available in a

quantitative format in

the initial search.

-
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Infrared (IR)

Spectroscopy
Technique

CAPILLARY CELL:

NEAT
PubChem[2]

Sample Source
Tokyo Kasei Kogyo

Co., Ltd.
PubChem[2]

Peak data not

available in a

quantitative format in

the initial search.

-

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are outlined below. These

protocols are based on standard laboratory practices for the analysis of liquid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of sec-butyl
crotonate.

Materials:

NMR Spectrometer (e.g., Bruker AC-300 or equivalent)[2]

5 mm NMR tubes

Deuterated solvent (e.g., CDCl₃)

sec-Butyl crotonate sample

Pipettes

Procedure:

Sample Preparation: Dissolve a small amount of sec-butyl crotonate in the deuterated

solvent directly within the NMR tube to a final volume of approximately 0.6 mL. The
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concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Acquire the ¹H spectrum using a standard pulse sequence.

Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the

spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H spectrum and identify the chemical shifts (ppm), multiplicities

(e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (Hz).

Identify the chemical shifts (ppm) of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of sec-butyl crotonate to identify its functional

groups.

Materials:
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Fourier-Transform Infrared (FTIR) Spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

sec-Butyl crotonate sample

Pipette

Procedure (using salt plates):

Sample Preparation: Place a small drop of the neat (undiluted) liquid sec-butyl crotonate
onto one salt plate. Place the second salt plate on top and gently press to form a thin

capillary film.

Background Spectrum: Run a background spectrum with the empty salt plates in the sample

holder.

Sample Spectrum: Place the salt plates with the sample film into the spectrometer and

acquire the IR spectrum.

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the

functional groups present in sec-butyl crotonate (e.g., C=O stretch of the ester, C=C stretch

of the alkene, C-O stretch, and C-H stretches).

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of sec-butyl crotonate and its fragments to

confirm its molecular weight and fragmentation pattern.

Materials:

Mass Spectrometer with an Electron Ionization (EI) source

Gas Chromatograph (GC) for sample introduction (optional but common)

sec-Butyl crotonate sample

Solvent for dilution (if using GC)
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Procedure (Direct Infusion EI-MS):

Sample Introduction: Introduce a small amount of the volatile sec-butyl crotonate sample

directly into the ion source of the mass spectrometer.

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer.

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the characteristic fragment ions. The fragmentation pattern can provide valuable

structural information.

Workflow for Cross-Referencing Spectral Data
The following diagram illustrates the logical workflow for acquiring and cross-referencing

spectral data for a chemical compound like sec-butyl crotonate.
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Data Acquisition

Data Processing

Data Analysis & Comparison

Final Output
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Process NMR Data
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IR Spectroscopy

Process IR Data
(Background Subtraction)

Mass Spectrometry

Process MS Data
(Peak Identification)

Extract Quantitative Data
(Peak Lists, Shifts, etc.)

Cross-Reference with Databases
(SDBS, PubChem, NIST)

Comparison Guide

Click to download full resolution via product page

Caption: Workflow for spectral data acquisition, processing, and cross-referencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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